molecular formula C8H9BF2O2 B13575909 [3-(2,2-Difluoroethyl)phenyl]boronicacid

[3-(2,2-Difluoroethyl)phenyl]boronicacid

Cat. No.: B13575909
M. Wt: 185.97 g/mol
InChI Key: JXNVWIJSKZEPOG-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their prominence in organic synthesis is largely due to their remarkable versatility, stability, and relatively low toxicity. google.com They are key participants in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction allows for the efficient construction of biaryl systems, which are common structural motifs in pharmaceuticals and functional materials. nih.gov

The utility of arylboronic acids stems from several key features:

Stability: They are generally stable solids that are tolerant of air and moisture, making them easy to handle and store. google.com

Reactivity: They exhibit a moderate reactivity profile that can be finely tuned for a wide range of cross-coupling reactions. nih.gov

Functional Group Tolerance: Suzuki-Miyaura and other related couplings using boronic acids are compatible with a wide array of functional groups, allowing for their use in the late-stage functionalization of complex molecules.

One of the foundational methods for synthesizing phenylboronic acids involves the reaction of a phenyl-metal intermediate, such as a Grignard reagent (phenylmagnesium bromide), with a borate (B1201080) ester like trimethyl borate, followed by hydrolysis. chemicalbook.com Other synthetic routes include the palladium-catalyzed coupling of aryl halides with diboronyl reagents. nih.gov

Role of Fluorinated Motifs in Molecular Design and Their Unique Electronic and Steric Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the steric bulk of a molecule. The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of a compound.

The unique properties conferred by fluorine include:

Electronic Effects: The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups and alter the electronic nature of aromatic rings.

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.

Conformational Control: The introduction of fluorine can lead to specific conformational preferences due to stereoelectronic effects, such as the gauche effect.

These attributes have made fluorinated motifs highly desirable in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.

Overview of Boron's Diverse Reactivity and Coordination Modes

Boron, in its trivalent state, possesses a vacant p-orbital, making boronic acids mild Lewis acids. wikipedia.org This Lewis acidity is central to their reactivity. They can readily interact with Lewis bases and are key to the transmetalation step in cross-coupling reactions. Boronic acids can also undergo condensation reactions with diols to form boronic esters, a transformation that is often used to protect the boronic acid moiety or to modulate its reactivity. wikipedia.org The dehydration of boronic acids can lead to the formation of boroxines, which are cyclic trimers. wikipedia.org

Boron's ability to exist in different coordination states, primarily trigonal planar (sp²) and tetrahedral (sp³), underpins its diverse chemical behavior. This flexibility allows it to participate in a wide range of chemical transformations beyond cross-coupling, including acting as a protecting group for diols and participating in certain types of electrophilic additions.

Contextualization of [3-(2,2-Difluoroethyl)phenyl]boronic Acid within Contemporary Organic Chemistry

[3-(2,2-Difluoroethyl)phenyl]boronic acid is a bifunctional molecule that strategically combines the synthetic utility of an arylboronic acid with the property-enhancing effects of a fluorinated alkyl group. The boronic acid group on the phenyl ring positions this compound as a versatile building block for Suzuki-Miyaura cross-coupling and other related transformations, enabling the introduction of the 3-(2,2-difluoroethyl)phenyl moiety into more complex structures.

The 2,2-difluoroethyl substituent offers the characteristic benefits of fluorination. The geminal difluoro group can act as a bioisostere for other functional groups, such as a carbonyl or hydroxyl group, while imparting increased metabolic stability and altered electronic properties. The placement of this group at the meta-position of the phenylboronic acid ensures that it can influence the electronic environment of the aromatic ring while still allowing the boronic acid to participate effectively in cross-coupling reactions.

This compound, therefore, represents a valuable tool for chemists, particularly in the field of drug discovery, where the ability to systematically modify a lead compound's properties is crucial. The presence of both the reactive boronic acid handle and the property-modulating difluoroethyl group makes [3-(2,2-Difluoroethyl)phenyl]boronic acid a prime candidate for use in the synthesis of novel bioactive molecules and advanced materials.

Data Tables

Table 1: General Physicochemical Properties of Phenylboronic Acid

PropertyValue
Chemical Formula C₆H₇BO₂
Molar Mass 121.93 g/mol
Appearance White to yellow powder
Melting Point 216 °C (421 °F; 489 K)
Solubility in Water 10 g/L (20 °C)
Acidity (pKa) 8.83

Note: Data corresponds to the parent compound, Phenylboronic acid, and serves as a representative example for this class of compounds. wikipedia.org

Table 2: Properties of the Carbon-Fluorine Bond

PropertyValue
Bond Dissociation Energy (C-F) ~485 kJ/mol
Electronegativity (Pauling Scale) 3.98
Van der Waals Radius 1.47 Å
Bond Length (C-F) ~1.4 Å

Note: These are general values that highlight the unique characteristics of the C-F bond.

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

[3-(2,2-difluoroethyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O2/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,12-13H,5H2

InChI Key

JXNVWIJSKZEPOG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CC(F)F)(O)O

Origin of Product

United States

Reactivity and Synthetic Utility in Catalytic Transformations

Cross-Coupling Reactions Involving the C-B Bond.

[3-(2,2-Difluoroethyl)phenyl]boronic acid is a versatile reagent in catalytic transformations that leverage the reactivity of its carbon-boron (C-B) bond. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The compound participates primarily as the organoboron nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, the broader class of arylboronic acids, to which this compound belongs, is instrumental in nickel-catalyzed difluoroalkylation processes, highlighting the diverse utility of the boronic acid functional group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. nih.gov In this reaction, [3-(2,2-Difluoroethyl)phenyl]boronic acid couples with various organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl structures containing the 3-(2,2-difluoroethyl)phenyl motif.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and has been the subject of extensive mechanistic investigation. rsc.org Despite its widespread use, the precise mechanism of this transfer has been elusive for decades. illinois.edu

Recent studies using low-temperature NMR spectroscopy have successfully identified and characterized pre-transmetalation intermediates, which feature Pd-O-B linkages. illinois.edu These studies have revealed two distinct mechanistic pathways for the transfer of the organic moiety from boron to palladium. illinois.edu One pathway involves a tricoordinate boronic acid complex (a 6-B-3 intermediate), which is dominant when there is an excess of ligand. illinois.edu The second pathway proceeds through a tetracoordinate boronate complex (an 8-B-4 intermediate), which is favored with a deficiency of ligand. illinois.edu The formation of the tetracoordinate boronate species, facilitated by a base (like OH⁻), is generally considered to enhance the nucleophilicity of the organic group on boron, thereby accelerating transmetalation. rsc.org Boronic esters have also been shown to undergo transmetalation without prior hydrolysis, in some cases at rates significantly faster than the corresponding boronic acids. illinois.edu

The efficiency of the Suzuki-Miyaura coupling is influenced by a subtle interplay of steric and electronic factors of both the boronic acid and the coupling partner. researchgate.net The 2,2-difluoroethyl group in [3-(2,2-Difluoroethyl)phenyl]boronic acid exerts a distinct electronic effect. The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the phenyl ring attached to the boron. This effect can influence the rate of transmetalation. Generally, boronic acids with electron-donating groups tend to react faster than those with electron-withdrawing groups. nih.gov

Sterically, the 3-(2,2-difluoroethyl) group is moderately bulky. While steric hindrance on the boronic acid, particularly at the ortho positions, can significantly impede the coupling reaction, the meta-position of the difluoroethyl group in this compound results in less pronounced steric hindrance around the C-B bond. rsc.orgresearchgate.net This positioning allows for efficient coupling with a range of substrates, including sterically hindered ones, provided that an appropriately bulky and electron-rich phosphine (B1218219) ligand is used on the palladium catalyst to facilitate the reaction. rsc.org

The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, and couplings involving substituted phenylboronic acids like [3-(2,2-Difluoroethyl)phenyl]boronic acid are no exception. nih.gov This reagent can be successfully coupled with a wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. nih.govnih.gov The reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partner, such as esters, ketones, amides, nitriles, and ethers. nih.gov

However, certain limitations can arise. For instance, functional groups on the boronic acid that can coordinate to the palladium center, such as phenols or carboxylic acids, may inhibit the reaction. nih.gov Additionally, highly unstable coupling partners or boronic acids can lead to side reactions like protodeboronation, especially under higher temperatures. nih.gov Despite these challenges, the use of modern, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has significantly broadened the substrate scope for difficult couplings. nih.gov

Below is a representative table illustrating the potential scope of Suzuki-Miyaura reactions with [3-(2,2-Difluoroethyl)phenyl]boronic acid.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling This table is a generalized representation based on typical Suzuki-Miyaura reaction outcomes.

Coupling Partner (Ar-X) Product Typical Yield Range
4-Bromoanisole 4-Methoxy-1,1'-biphenyl-3-(2,2-difluoroethyl) Good to Excellent
3-Iodopyridine 3-(3-(2,2-Difluoroethyl)phenyl)pyridine Moderate to Good
Methyl 4-chlorobenzoate Methyl 4'-(2,2-difluoroethyl)-[1,1'-biphenyl]-4-carboxylate Good
1-Bromo-4-nitrobenzene 3'-(2,2-Difluoroethyl)-4-nitro-1,1'-biphenyl Good

Nickel-Catalyzed Difluoroalkylation of Arylboronic Acids.

While palladium is dominant for Suzuki-Miyaura couplings, nickel catalysis has emerged as a powerful tool for other transformations of arylboronic acids, particularly for forming C-C bonds with alkyl groups. Nickel-catalyzed cross-coupling reactions have been developed for the difluoroalkylation of arylboronic acids, providing access to a wide range of difluoroalkylated arenes. thieme-connect.comnih.gov These methods often exhibit excellent functional group compatibility and can be performed on a gram scale. thieme-connect.com The use of a bidentate bipyridine-based ligand combined with a monodentate pyridine-based ligand can create a highly efficient nickel catalytic system for this purpose. nih.govzendy.io

A significant advancement in this area is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH₃CF₂Cl). rsc.orgnih.gov This method is particularly noteworthy because CH₃CF₂Cl is an inexpensive and abundant industrial raw material. nih.govrsc.org The reaction provides a direct route to synthesize (1,1-difluoroethyl)arenes, which are important motifs in medicinal chemistry. rsc.org

The success of this transformation overcomes the challenges associated with activating the inert C-Cl bond of CH₃CF₂Cl and suppressing common side reactions like homo-coupling and deboronation of the arylboronic acid. rsc.org Mechanistic studies suggest the reaction likely proceeds through a Ni(I)/Ni(III) catalytic cycle. nih.govrsc.org The reaction conditions typically involve a nickel catalyst, such as NiCl₂(PPh₃)₂, a ligand system often combining a bidentate ligand (like a substituted bipyridine) and a co-ligand (like DMAP), and a base in a suitable solvent. nih.govrsc.org This method has been shown to tolerate various functional groups on the arylboronic acid, including methyl, methoxyl, and trifluoromethyl groups, as well as heteroaromatic substrates. nih.govrsc.org

Table 2: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with CH₃CF₂Cl Data synthesized from literature on the general reaction scope. nih.govrsc.org

Arylboronic Acid Product Reported Yield
4-Biphenylboronic acid 4-(1,1-Difluoroethyl)-1,1'-biphenyl 85%
4-Methoxyphenylboronic acid 1-(1,1-Difluoroethyl)-4-methoxybenzene 72%
4-(Trifluoromethyl)phenylboronic acid 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene 65%
Naphthalen-2-ylboronic acid 2-(1,1-Difluoroethyl)naphthalene 78%
Decarbonylative Difluoromethylation with Fluoroalkyl Carboxylic Acid Derivatives

A significant advancement in fluoroalkylation is the use of abundant and stable fluoroalkyl carboxylic acid derivatives as fluoroalkyl sources. In this context, palladium-catalyzed decarbonylative cross-coupling reactions have been developed to form aryl-fluoroalkyl bonds. These reactions couple fluoroalkylcarboxylic acid-derived electrophiles with aryl boron nucleophiles.

The general catalytic cycle for such a transformation involves several key steps: (i) oxidative addition of a fluoroacyl compound to the Pd(0) catalyst, (ii) decarbonylation (carbonyl de-insertion) to form a Pd(II)-fluoroalkyl intermediate, (iii) transmetalation with an arylboronic acid, and (iv) reductive elimination to yield the final fluoroalkylated aryl product. Detailed organometallic and computational studies have been crucial in optimizing these reactions, particularly for difluoromethylation, which has proven to be higher yielding compared to trifluoromethylation or pentafluoroethylation under certain conditions.

Catalyst SystemFluoroalkyl SourceAryl NucleophileProduct TypeRef.
Pd(0)/SPhosDifluoroacetic AnhydrideArylboronic acidAr-CHF₂ rsc.org
Pd(0)/SPhosTrifluoroacetic AnhydrideArylboronic acidAr-CF₃ rsc.org
Pd(0)/SPhosPentafluoropropionic AnhydrideArylboronic acidAr-CF₂CF₃ rsc.org
Mechanistic Insights into Nickel(I)/Nickel(III) Catalytic Cycles

While many nickel-catalyzed cross-couplings are understood to proceed through a Ni(0)/Ni(II) cycle, pathways involving Ni(I) and Ni(III) oxidation states have been identified and are crucial in certain transformations. In the context of Suzuki-Miyaura reactions involving arylboronic acids, the mechanism can be complex.

DFT calculations on related base-free, nickel-catalyzed Suzuki-Miyaura couplings reveal a four-stage process:

Oxidative Addition : The reaction initiates with the oxidative addition of an electrophile (e.g., an acid fluoride) to the Ni(0) center. acs.orguky.edu

Transmetalation : The arylboronic acid (or a derivative like a boroxine) transfers its aryl group to the nickel center. scholaris.caresearchgate.net Mechanistic studies suggest that the boronic acid can act as a Lewis acid, assisting in the activation of the electrophile's leaving group. scholaris.caresearchgate.net The strong fluorophilicity of boron can also play a key role in facilitating a base-free transmetalation step. acs.orguky.edu

Intermediate Steps : Depending on the specific reaction, steps like decarbonylation may occur. acs.org

Reductive Elimination : The final C-C bond is formed through reductive elimination from the nickel complex, regenerating the active Ni(0) catalyst.

The stability of nickel catalysts can be a challenge, as they may form inactive off-cycle dimers or oligomers in the presence of bases and alcohols. core.ac.uk Understanding these pathways is critical for designing robust and efficient nickel-catalyzed processes.

Copper-Mediated Fluoroalkylation Reactions

Copper catalysis provides a complementary approach for the fluoroalkylation of arylboronic acids. These methods are often valued for their mild reaction conditions and broad functional group tolerance. Various protocols have been developed for the introduction of different fluoroalkyl groups.

For instance, a copper-mediated, ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides can be performed under mild conditions. rsc.org Mechanistic investigations suggest the formation of an [RfCu] species as the active component. rsc.org Other methods utilize perfluoroalkylzinc reagents or CF₃⁺ reagents in copper-catalyzed systems to achieve perfluoroalkylation and trifluoromethylation, respectively. These reactions provide general access to perfluoroalkylated arenes, which are valuable in materials science and medicinal chemistry.

Copper SourceFluoroalkyl SourceKey FeaturesProduct TypeRef.
Copper saltFluoroalkyl IodidesLigandless, aerobic, mild conditionsAr-Rf rsc.org
Copper saltPerfluoroalkylzinc reagentsMild conditions, broad scopeAr-Rf
Copper saltUmemoto's or Togni's reagents (CF₃⁺ source)Tolerant to moisture and various functional groupsAr-CF₃

Iron-Catalyzed Fluoroalkyl(hetero)arylation

Iron, being abundant and non-toxic, is an attractive catalyst for sustainable chemistry. While iron-catalyzed three-component fluoroalkyl(hetero)arylations often utilize Grignard reagents as the aryl source, the direct C-H arylation of heterocycles with arylboronic acids using iron catalysts is a well-established and related transformation.

This process typically involves the iron-catalyzed generation of an aryl radical from the arylboronic acid in the presence of an oxidant like potassium persulfate (K₂S₂O₈). This aryl radical then undergoes a Minisci-type reaction with a protonated heterocycle. The method is operationally simple and avoids the need for pre-functionalization of the heterocycle. Although challenges such as long reaction times and issues with regioselectivity can arise, the use of microwave heating has been shown to dramatically reduce reaction times.

Iron CatalystOxidantSubstratesKey FeaturesRef.
Fe(NO₃)₃PersulfateHeterocycles, QuinonesOperationally simple, scalable
FeSO₄K₂S₂O₈N-Heteroarenes, QuinonesMicrowave heating reduces reaction time significantly

Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Boronic Acids

A novel application of arylboronic acids is in the palladium-catalyzed defluorinative coupling with gem-difluoroalkenes. These reactions leverage the unique reactivity of the difluoromethylene group, which can serve as an in-situ precursor to other functional groups.

One such transformation involves the coupling of gem-difluoroalkenes and arylboronic acids to yield ketones. The reaction is believed to proceed through a cascade mechanism involving a water-induced defluorination and cross-coupling. Another variation is the stereoselective synthesis of monofluorostilbenes from 1-aryl-2,2-difluoroalkenes and arylboronic acids. The proposed mechanism for this redox-neutral process involves a palladium(II) active species that undergoes a rare β-fluoride elimination to afford the monofluorinated alkene product with high diastereoselectivity.

Palladium SourceLigandSubstratesProductRef.
Pd₂(dba)₃(Not specified)gem-DifluoroalkenesKetones
Pd(TFA)₂4,4'-di-tert-butyl-2,2'-bipyridine1-Aryl-2,2-difluoroalkenesMonofluorostilbenes

C-X (X = N, O, S) Bond Forming Reactions

Beyond C-C bond formation, boronic acids themselves can act as catalysts, particularly in dehydration reactions like amidation.

Boron-Catalyzed Amidation Reactions

[3-(2,2-Difluoroethyl)phenyl]boronic acid can serve as a Lewis acid catalyst for the direct formation of amides from carboxylic acids and amines, a process that avoids the use of stoichiometric activating agents and generates water as the only byproduct. The catalytic activity of boronic acids in amidation has been a subject of detailed mechanistic study.

Initial hypotheses suggested that the reaction proceeds via nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. However, recent experimental and theoretical studies challenge this view. It is now proposed that the mechanism is more complex, likely proceeding through the formation of dimeric B-X-B motifs (where X = O or NR). These dimeric structures are believed to be uniquely capable of activating the carboxylic acid while simultaneously organizing the amine nucleophile for attack on the carbonyl group, leading to a lower energy pathway for amidation. The efficiency of these catalysts has been improved through structural modifications, such as the introduction of ortho-substituents on the aryl ring, allowing reactions to proceed under milder conditions.

Aza-Michael Reactions with Aryl Boronic Acids

Aryl boronic acids have been successfully employed as catalysts in Aza-Michael reactions. A dual catalytic system combining an arylboronic acid with a chiral aminothiourea has been shown to facilitate the asymmetric intramolecular hetero-Michael reaction of α,β-unsaturated carboxylic acids, producing heterocyclic compounds in high yields and enantiomeric excesses. acs.org Furthermore, chiral thiourea-boronic acid hybrid catalysts have been developed for the conjugate addition-asymmetric protonation of α,β-unsaturated carboxylic acids. researchgate.netdntb.gov.ua In some cases, the addition of benzoic acid has been found to drastically improve the enantioselectivity of the product, which is attributed to the formation of tetrahedral borate (B1201080) complexes involving two carboxylate molecules as reaction intermediates. nih.gov

Hydroarylation Reactions

Hydroarylation reactions represent another area where aryl boronic acids demonstrate significant synthetic utility, particularly in rhodium-catalyzed processes.

Rhodium-Catalyzed Hydroarylation of Fullerenes with Arylboronic Acids

The functionalization of fullerene C60 via rhodium-catalyzed hydroarylation using arylboronic acids is a potent method for modifying its properties. diva-portal.org This reaction involves the addition of an aryl group and a hydrogen atom across one of the nih.govnih.gov double bonds of the fullerene. diva-portal.org The choice of rhodium catalyst and the reaction conditions, such as temperature and the presence of protic additives, can significantly influence the outcome of the reaction. diva-portal.orgdiva-portal.org For example, the use of [Rh(COD)(MeCN)2]BF4 has been reported to yield the best results for the monoadduct. diva-portal.org

Density functional theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that a key role of water in the reaction is to coordinate with the rhodium complex to provide the hydrogen atom for the formation of the hydroarylated fullerene and to regenerate the active catalyst. nih.govresearchgate.net The electronic nature of the arylboronic acid also plays a role; electron-poor arylboronic acids may favor a 1,4-rhodium shift, while electron-rich variants can form stable intermediate arene η6 Rh complexes. diva-portal.org

Table 2: Factors Influencing Rhodium-Catalyzed Hydroarylation of C60

FactorInfluence on Reaction
Rhodium Catalyst The choice of catalyst, such as [Rh(COD)(MeCN)2]BF4, affects the yield of the monoadduct. diva-portal.org
Protic Additives Additives like water or tert-butanol (B103910) can improve reaction yields and rates. diva-portal.org Water is proposed to be involved in the rate-limiting protolysis of an Rh-C bond. nih.govresearchgate.net
Arylboronic Acid Structure Electron-poor arylboronic acids may lead to a 1,4-rhodium shift, whereas electron-rich ones can form stable arene-rhodium complexes. diva-portal.org
Reaction Conditions Parameters such as catalyst load, reaction time, and temperature can be optimized to improve conversion and product formation. diva-portal.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The application of [3-(2,2-Difluoroethyl)phenyl]boronic acid in organic synthesis, particularly in cross-coupling reactions, has prompted detailed investigations into the underlying reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of this and related organoboron compounds.

Transition State Analysis and Energy Profiles

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of reaction mechanisms involving arylboronic acids. While specific transition state analyses for reactions involving [3-(2,2-Difluoroethyl)phenyl]boronic acid are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous systems, such as the Suzuki-Miyaura cross-coupling reaction of phenylboronic acid. researchgate.netnih.govresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations on model systems have provided energy profiles for these steps. For instance, in the reaction of an arylpalladium(II) halide complex with a boronic acid in the presence of a base, the transmetalation step is often considered rate-determining. researchgate.net The energy barrier for this step can be influenced by the nature of the substituents on the arylboronic acid, the choice of ligands on the palladium catalyst, and the solvent. researchgate.netrsc.org

Computational models of the transmetalation step in the Suzuki-Miyaura reaction of phenylboronic acid have been used to compare different pathways. These studies help in understanding how the energy profiles of key species are affected by reaction conditions. researchgate.net For ortho-substituted phenylboronic acids, steric and electronic effects of the substituent can influence the rotational barriers and the stability of transition states, which in turn affects the regioselectivity and atropselectivity of the coupling reaction. nih.govresearchgate.netbeilstein-journals.org While direct extrapolation to the 3-(2,2-difluoroethyl) substituent requires caution, these studies provide a foundational framework for understanding the energetic landscape of its reactions.

Identification of Key Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of reactions involving [3-(2,2-Difluoroethyl)phenyl]boronic acid, several key intermediates are proposed based on studies of related organoboron chemistry.

Organoborates: In the presence of a base, boronic acids are converted to the corresponding boronate species. This transformation is crucial as the resulting organoborate is more nucleophilic and readily participates in the transmetalation step of cross-coupling reactions. nih.gov The formation of these boronate intermediates is a key activation step in many palladium-catalyzed processes. nih.gov

Palladium-Difluorocarbene Species: In certain palladium-catalyzed reactions, the formation of palladium-difluorocarbene intermediates ([Pd]=CF₂) has been identified. rsc.orgdntb.gov.uacas.cn These species can be generated from various difluorocarbene precursors and are involved in the synthesis of difluoromethylated compounds. cas.cn The interaction of such intermediates with arylboronic acids can lead to the formation of diaryl ketones or difluoromethylated arenes. rsc.orgdntb.gov.uanih.gov The reactivity of these carbene complexes can be tuned by the choice of ligands on the palladium center. dntb.gov.ua

Boron-Nitrogen Interactions: Intramolecular or intermolecular interactions between the boron center of the boronic acid and a nitrogen atom can play a significant role in modulating the reactivity and stability of the organoboron compound. acs.orgnih.govresearchgate.net While not directly present in [3-(2,2-Difluoroethyl)phenyl]boronic acid itself, the introduction of nitrogen-containing functional groups into the reaction system or the boronic acid structure can lead to the formation of such interactions. These interactions can influence the Lewis acidity of the boron atom and facilitate or inhibit its participation in catalytic cycles. For example, the formation of a triazole-linked phenylboronic acid through a click reaction can maintain the sp³ configuration of the boron atom even at neutral pH, enhancing its ability to bind with cis-diols. acs.org Ab initio quantum chemical calculations on 2-aminoethoxydiphenylborate (2-APB) have shown that the intramolecular boron-nitrogen coordinate bond has a strength of about -45 kcal/mol, which significantly influences the relative stability of its isomers. nih.govresearchgate.net

Radical Pathways in Fluorination and Functionalization Reactions

Beyond traditional cross-coupling reactions, arylboronic acids can also participate in reactions proceeding through radical intermediates, particularly in fluorination and other functionalization reactions. nih.govrsc.orgnih.gov

The generation of aryl radicals from arylboronic acids can be achieved under mild conditions using a catalytic amount of a silver salt and a stoichiometric amount of an oxidant like potassium persulfate. nih.gov These radical species can then undergo cyclization or trapping reactions to form complex polycyclic scaffolds. nih.gov This approach has been demonstrated to be practical for both Pschorr-type cyclizations and tandem radical cyclization/trap cascades in aqueous media, open to the air. nih.gov

In the context of fluorination, silver-catalyzed radical fluorination of alkylboronates using Selectfluor® has been reported to occur efficiently in aqueous solution. nih.gov A radical mechanism is proposed for this site-specific fluorination. While this example deals with alkylboronates, similar radical pathways can be envisaged for arylboronic acids. Palladium-mediated fluorination of arylboronic acids has also been developed, offering a regiospecific and functional-group tolerant method for the synthesis of aryl fluorides. harvard.edu Furthermore, electrochemical methods are emerging as a powerful tool for initiating radical fluorination and fluoroalkylation reactions. rsc.org

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are indispensable tools for gaining a deeper understanding of the structural, electronic, and reactive properties of molecules like [3-(2,2-Difluoroethyl)phenyl]boronic acid.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the properties of organoboron compounds. lodz.plnih.govresearchgate.netnih.govmdpi.comnih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

For substituted phenylboronic acids, DFT calculations can provide optimized structures, bond lengths, and bond angles that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov These calculations can also be used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic transitions of the molecule. nih.govnih.gov The calculated HOMO-LUMO gap can provide insights into the chemical stability and reactivity of the compound.

Furthermore, DFT can be used to calculate NMR chemical shifts, which, when compared with experimental spectra, can help in the structural elucidation of complex molecules and reaction intermediates. nih.govnih.gov The molecular electrostatic potential (MEP) can also be calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions

The conformational preferences and intermolecular interactions of [3-(2,2-Difluoroethyl)phenyl]boronic acid are significantly influenced by the presence of the difluoromethyl group.

Thermodynamic and Kinetic Studies of Boron-Containing Species

The thermodynamic and kinetic stability of arylboronic acids, including [3-(2,2-Difluoroethyl)phenyl]boronic acid, are crucial for their application in synthesis and materials science. rsc.org The reactivity and stability of these compounds are intrinsically linked to the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov The 3-(2,2-Difluoroethyl) group on the phenyl ring primarily exerts an electron-withdrawing inductive effect, which modulates the properties of the boronic acid moiety.

Thermodynamic parameters, such as the acidity constant (pKa), are significantly influenced by substituents. Electron-withdrawing groups increase the Lewis acidity of the boron atom, resulting in lower pKa values compared to unsubstituted phenylboronic acid. mdpi.com For instance, the pKa values of phenylboronic acids can range from 9.24 for an electron-donating p-methoxy-substituted variant to 7.23 for an electron-withdrawing p-nitro-substituted one. researchgate.net The 3-(2,2-Difluoroethyl) group is expected to lower the pKa of the parent phenylboronic acid, enhancing its acidity. This increased acidity facilitates the formation of the tetrahedral boronate anion in the presence of a base, a key intermediate in many reactions. researchgate.netst-andrews.ac.uk

Kinetic studies on arylboronic acids often focus on their decomposition pathways, such as protodeboronation. The rate of these reactions is highly dependent on factors like pH, temperature, and the electronic properties of the aryl substituent. nih.govnih.gov Computational studies have shown that for acid-promoted protodeboronation, arylboronic acids with electron-donating groups exhibit lower activation energy barriers compared to those with electron-withdrawing groups, suggesting that an electron-deficient C–B bond is less favorable for this specific mechanism. rsc.orgrsc.org Conversely, under basic conditions, certain electron-withdrawing groups can accelerate protodeboronation through different mechanistic pathways. wikipedia.orgacs.org

The table below conceptualizes the expected influence of the electron-withdrawing 3-(2,2-difluoroethyl) substituent on key thermodynamic and kinetic parameters, based on established principles for substituted arylboronic acids.

Prediction of Reactivity Descriptors and Electronic Transfer Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules like [3-(2,2-Difluoroethyl)phenyl]boronic acid through various reactivity descriptors. nih.govajpchem.org These descriptors are derived from the electronic structure of the molecule and help in understanding its behavior in chemical reactions. nih.gov

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for boronic acids, as the vacant p-orbital on the boron atom makes it a Lewis acid. Electron-withdrawing substituents, such as the 3-(2,2-difluoroethyl) group, are known to lower the LUMO energy, making the molecule a better electron acceptor. researchgate.net This enhanced Lewis acidity affects interactions with nucleophiles and bases.

Other important descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For [3-(2,2-Difluoroethyl)phenyl]boronic acid, the electron-withdrawing substituent is expected to increase the electrophilicity index compared to unsubstituted phenylboronic acid. While this increases its reactivity towards nucleophiles, it can decrease reactivity in reactions where the boronic acid itself acts as a nucleophile, such as the transmetalation step in Suzuki-Miyaura cross-coupling. researchgate.net

Electronic transfer is fundamental to the reactivity of arylboronic acids. nih.gov In oxidative deboronation, for example, the initial step involves the transfer of electron density from a nucleophilic oxidant (like H₂O₂) to the vacant p-orbital of the boron atom. nih.gov The subsequent fragmentation patterns can be rationalized by analyzing the stability of the transient molecular ions formed upon electron transfer. nih.gov The presence of the 3-(2,2-difluoroethyl) group will influence the stability of these intermediates and the preferred fragmentation pathways.

Studies on the Stability of the Boronic Acid Moiety

The utility of arylboronic acids is often limited by their stability, with two primary degradation pathways being protodeboronation and oxidative deboronation. digitellinc.com Understanding the mechanisms of these processes is key to designing stable reagents and robust reaction conditions.

Protodeboronation Pathways and Factors Affecting Stability

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, a common side reaction in processes like the Suzuki-Miyaura coupling. wikipedia.org The reaction is highly sensitive to pH, as this controls the speciation between the neutral boronic acid (ArB(OH)₂) and the anionic boronate (ArB(OH)₃⁻). nih.goved.ac.uk Several distinct mechanistic pathways have been identified:

Acid-Catalyzed Pathway: Occurs under acidic conditions and involves the reaction of the neutral boronic acid with an acid. wikipedia.org This pathway is generally slower for arylboronic acids bearing electron-withdrawing groups. rsc.orgrsc.org

Base-Catalyzed Pathway: This mechanism typically proceeds via the boronate anion. For simple arylboronic acids, this involves a rate-limiting reaction between the boronate and a proton source like water. wikipedia.org

Dissociative Pathway: For arylboronic acids with strong electron-withdrawing groups, an alternative base-mediated pathway exists which involves the unimolecular dissociation of the boronate to form a transient aryl anion, which is then protonated. wikipedia.orgacs.org

Self- and Auto-Catalysis: Near the pKa of the boronic acid, complex kinetics can be observed where the reaction is catalyzed by the boronic acid itself (self-catalysis) or the boric acid product (auto-catalysis). nih.govacs.org

The stability of [3-(2,2-Difluoroethyl)phenyl]boronic acid towards protodeboronation is a function of these competing pathways. The electron-withdrawing nature of the substituent would likely stabilize it against the acid-catalyzed pathway but may make it more susceptible to the dissociative pathway under strongly basic conditions. rsc.orgwikipedia.org The presence of ortho-fluorine substituents has been shown to dramatically accelerate protodeboronation, a factor not present in this meta-substituted compound. researchgate.net

Oxidative Deboronation Mechanisms and Strategies for Modulation

Oxidative deboronation converts the C–B bond into a C–O bond, transforming the boronic acid into a phenol (B47542). This process is a significant metabolic pathway for boronic acid-based drugs and can be initiated by reactive oxygen species (ROS) such as hydrogen peroxide. digitellinc.comnih.govnih.gov The generally accepted mechanism involves two key steps:

Nucleophilic attack of the oxidant (e.g., hydroperoxide) on the empty p-orbital of the boron atom to form a tetrahedral boronate intermediate. nih.gov

A subsequent, often rate-limiting, 1,2-migration of the aryl group from the boron to the oxygen atom, which forms a borate (B1201080) ester that is rapidly hydrolyzed to the corresponding phenol and boric acid. nih.gov

Interestingly, computational and experimental studies have shown that diminishing the electron density on the boron atom can increase stability against oxidative deboronation. nih.govchemrxiv.org The rate-limiting step is the aryl migration, which is disfavored when the migrating aryl group is electron-poor. Therefore, the electron-withdrawing 3-(2,2-difluoroethyl) substituent is predicted to enhance the oxidative stability of [3-(2,2-Difluoroethyl)phenyl]boronic acid compared to unsubstituted phenylboronic acid. digitellinc.com

Several strategies have been developed to modulate and suppress oxidative deboronation:

Esterification: Protection of the boronic acid as a boronate ester, such as a pinacol (B44631) ester, can provide some stability, although this is not always effective. digitellinc.com

Intramolecular Coordination: Creating a stable intramolecular coordinate bond to the boron atom can significantly enhance stability. Forming cyclic structures like benzoxaboroles or boralactones (intramolecular esters with a carboxylic acid) has been shown to increase resistance to oxidation by orders of magnitude. digitellinc.comnih.govchemrxiv.org This stability arises from stereoelectronic effects that diminish stabilization of the p-orbital that develops on boron during the rate-limiting transition state. nih.govchemrxiv.org

Phase-Transfer Catalysis: Biphasic reaction conditions can be used to selectively transfer the more reactive boronate species into an organic phase for reaction, allowing for chemoselective oxidation when multiple boronic acids are present. st-andrews.ac.ukrsc.org

These strategies offer pathways to enhance the shelf-life and in-application stability of functionalized arylboronic acids like [3-(2,2-Difluoroethyl)phenyl]boronic acid.

An article on the advanced spectroscopic characterization of [3-(2,2-Difluoroethyl)phenyl]boronic acid cannot be generated at this time.

A thorough search of publicly available scientific literature and chemical databases did not yield the specific, detailed experimental data required to construct the requested article. While the compound [3-(2,2-Difluoroethyl)phenyl]boronic acid is listed in several chemical supplier catalogs, indicating its synthesis and commercial availability, the in-depth spectroscopic analyses necessary to fulfill the outlined sections are not provided in these sources or in peer-reviewed publications.

Specifically, the following critical information could not be located:

1H, 13C, and 19F NMR: Detailed chemical shifts, coupling constants, and assignments for structural elucidation.

11B NMR: Specific chemical shifts for the characterization of the boron center.

2D NMR: Data from techniques such as NOE for stereochemical or conformational analysis.

Quantitative NMR: Research findings on the use of qNMR for reaction monitoring involving this compound.

FT-IR Spectroscopy: A breakdown of specific vibrational frequencies and their corresponding functional group assignments.

Without access to this foundational experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “[3-(2,2-Difluoroethyl)phenyl]boronic acid”. Generating content would require speculation or the use of data from analogous but different compounds, which would violate the instructions of the prompt.

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. youtube.com The analysis of [3-(2,2-Difluoroethyl)phenyl]boronic acid via Raman spectroscopy would reveal characteristic peaks corresponding to the vibrations of its specific functional groups.

Delocalized vibrations, which span a larger portion of the molecule, typically occur at lower energies, often below 333 cm⁻¹. nih.gov For aromatic compounds, distinct peaks arise from the phenyl ring, B(OH)₂ group, and the difluoroethyl substituent. While specific experimental data for [3-(2,2-Difluoroethyl)phenyl]boronic acid is not available, the expected vibrational modes can be assigned based on extensive literature on similar aromatic boronic acids and substituted benzene (B151609) derivatives. unifi.itresearchgate.net

Key expected vibrational modes include:

B-O-H Bending and O-H Stretching: The boronic acid moiety would exhibit characteristic vibrations, including bending and stretching of the O-H bonds, as well as vibrations of the B-O bonds.

Phenyl Ring Vibrations: The substituted benzene ring will have several characteristic in-plane and out-of-plane C-H bending modes and C-C stretching vibrations.

C-F and C-C Stretching: The 2,2-difluoroethyl group will introduce strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region of the Raman spectrum.

Boron-Carbon Stretching: The B-C bond connecting the boronic acid group to the phenyl ring also has a characteristic stretching frequency.

The table below summarizes the expected Raman shifts for the principal vibrational modes of [3-(2,2-Difluoroethyl)phenyl]boronic acid.

Interactive Data Table: Expected Raman Shifts

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-C Ring Stretching Phenyl Ring 1580-1610
C-C Ring Stretching Phenyl Ring 1450-1500
C-F Stretching -CF₂H 1000-1400
B-O Stretching Boronic Acid 1330-1380
B-C Stretching Aryl-Boron 1150-1250
C-H Bending (in-plane) Phenyl Ring 1000-1300
C-H Bending (out-of-plane) Phenyl Ring 750-900

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of molecular weight and elemental composition. uni-goettingen.de

Electrospray Ionization Mass Spectrometry (ESI-MS) for Gas-Phase Behavior and Adduct Formation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing boronic acids as it allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.govnih.gov When analyzing arylboronic acids like [3-(2,2-Difluoroethyl)phenyl]boronic acid under ESI-MS conditions, several gas-phase phenomena are typically observed.

The compound can be detected in positive or negative ion modes. In positive mode, it readily forms a protonated molecule, [M+H]⁺. More commonly, due to the high affinity of the boronic acid group for cations, it forms adducts with alkali metals present in the solvent or sample matrix, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govosti.gov The formation of these adducts can be controlled or enhanced by using mobile phase additives. nih.govresearchgate.net

Arylboronic acids are also known to undergo dehydration and oligomerization in the gas phase, leading to the formation of dimeric [2M+H]⁺, trimeric [3M+H]⁺, and even larger clusters, as well as their corresponding boroxine (B1236090) anhydrides. nih.govresearchgate.net This behavior is critical to understanding the gas-phase chemistry of the compound in the ESI source. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), allowing for the determination of a molecule's exact mass. algimed.com This precision is crucial for unambiguously determining the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. researchgate.netnih.gov

For [3-(2,2-Difluoroethyl)phenyl]boronic acid (C₈H₉BF₂O₂), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured accurate mass to the calculated theoretical exact mass, the elemental composition can be confirmed. rsc.org This is a standard method for the structural confirmation of newly synthesized compounds. mdpi.com

Interactive Data Table: Theoretical Exact Masses for HRMS Analysis

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
Neutral Molecule [M] C₈H₉BF₂O₂ 186.0616
Protonated Molecule [M+H]⁺ C₈H₁₀BF₂O₂⁺ 187.0694
Sodium Adduct [M+Na]⁺ C₈H₉BF₂O₂Na⁺ 209.0514

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for [3-(2,2-Difluoroethyl)phenyl]boronic acid has not been reported in publicly accessible databases, the solid-state behavior of arylboronic acids is well-documented. Phenylboronic acids almost invariably form hydrogen-bonded dimers in the solid state. In this common structural motif, two molecules are linked by two pairs of O-H···O hydrogen bonds between their boronic acid groups, creating a centrosymmetric eight-membered ring.

Synthesis and Reactivity of Derivatives and Analogues

Boronate Esters and Other Boron-Containing Derivatives

Boronic acids, including [3-(2,2-Difluoroethyl)phenyl]boronic acid, are known to exist in equilibrium with their cyclic anhydrides, known as boroxines. To circumvent potential issues with stoichiometry and stability, they are frequently converted into boronate esters. sciforum.net These esters are generally less polar and easier to handle than their corresponding boronic acids. sciforum.net The synthesis of boronic esters is typically achieved through a dehydration reaction between the boronic acid and a diol, such as pinacol (B44631), in a suitable solvent. nih.govgoogle.com This equilibrium can be driven towards the product by removing water, often accomplished using a Dean-Stark apparatus or dehydrating agents. sciforum.netresearchgate.net

The reactivity of boronate esters is central to their utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The choice of the diol can influence the stability and reactivity of the resulting boronate ester. For instance, esters derived from tartaric acid have been extensively used in asymmetric synthesis as chiral Lewis acid catalysts. sciforum.netresearchgate.net While specific studies detailing the full range of boronate esters derived from [3-(2,2-Difluoroethyl)phenyl]boronic acid are not extensively documented in publicly available literature, the general principles of boronic acid chemistry suggest that a variety of diols could be employed to generate a library of corresponding esters with modulated properties.

Table 1: Common Diols for Boronate Ester Formation

Diol NameResulting Boronate Ester TypeKey Features
PinacolPinacol boronate esterHigh stability, commonly used in Suzuki-Miyaura coupling.
Ethylene glycolDioxaborolaneSimple and accessible.
DiethanolamineDiethanolamine boronate esterCan be used in a two-step deprotection protocol for pinacolyl boronic esters. vt.edu
Tartaric acid derivativesChiral boronic estersEmployed in asymmetric synthesis. sciforum.netresearchgate.net

Trifluoroborate Salts as Alternative Boron Sources

Potassium organotrifluoroborates have emerged as highly stable and convenient alternatives to boronic acids and their esters in organic synthesis. nih.gov These salts are crystalline solids that are typically stable to air and moisture, overcoming some of the handling and purification challenges associated with boronic acids. orgsyn.org The synthesis of potassium trifluoroborate salts is straightforward, generally involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govwikipedia.org

The enhanced stability of trifluoroborate salts makes them particularly useful in a variety of chemical transformations, including the widely used Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org Their tetracoordinate boron center renders the C-B bond less reactive until activated under the reaction conditions, effectively acting as a protected form of the boronic acid. nih.gov This stability allows for their use in reactions where the corresponding boronic acid might be unstable. For [3-(2,2-Difluoroethyl)phenyl]boronic acid, its conversion to the potassium trifluoroborate salt would offer a more robust reagent for synthetic applications.

Compounds with Modified Fluorinated Alkyl Chains (e.g., trifluoromethyl, monofluoroethyl)

The fluorine content and the length of the fluoroalkyl chain on the phenylboronic acid scaffold can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule. Analogues of [3-(2,2-Difluoroethyl)phenyl]boronic acid with different fluorinated alkyl chains, such as trifluoromethyl and monofluoroethyl groups, are of significant interest.

For instance, 3-(Trifluoromethyl)phenylboronic acid is a commercially available compound that serves as a versatile building block in the synthesis of a range of biologically active molecules through reactions such as Suzuki-Miyaura cross-couplings and rhodium-catalyzed additions. sigmaaldrich.com The strong electron-withdrawing nature of the trifluoromethyl group increases the Lewis acidity of the boronic acid. nih.gov In contrast, a monofluoroethyl substituent would have a less pronounced electronic effect. The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted aryl halides.

Table 2: Comparison of Phenylboronic Acids with Different Fluoroalkyl Substituents

CompoundFluoroalkyl ChainKey Properties and Applications
[3-(2,2-Difluoroethyl)phenyl]boronic acid-CH₂CHF₂Intermediate electron-withdrawing character.
3-(Trifluoromethyl)phenylboronic acid-CF₃Strong electron-withdrawing group, increased Lewis acidity. sigmaaldrich.comnih.gov
[3-(Monofluoroethyl)phenyl]boronic acid-CH₂CH₂FWeaker inductive effect compared to difluoro and trifluoro analogues.

Fluorinated Aminoalkylboronic Acids and Their Stability

The introduction of an amino group to a fluorinated alkylboronic acid creates a new class of compounds with potential applications as enzyme inhibitors and therapeutic agents. The synthesis of fluorinated β-aminoalkylboronic acids has been achieved through methods such as the electrophilic fluorination of boryl enamines or enamides. nih.govresearchgate.net

A key characteristic of these compounds is their stability. Fluorinated β-aminoalkylboronic acids have been shown to be stable under ambient conditions and over a wide pH range. nih.govresearchgate.netresearchgate.net This stability is noteworthy because fluoroalkyl groups directly attached to boron can be unstable. researchgate.net The presence of the amino group can lead to the formation of intramolecular dative bonds with the boron atom, forming stable cyclic structures. nih.govresearchgate.net These compounds exhibit low pKa values, indicating increased acidity compared to non-fluorinated analogues. nih.govresearchgate.net While specific examples derived directly from [3-(2,2-Difluoroethyl)phenyl]boronic acid are not readily found, the principles of their synthesis and stability provide a framework for the development of such analogues.

Design and Synthesis of Photoaffinity Labeling Reagents Incorporating [3-(2,2-Difluoroethyl)phenyl]boronic Acid Motifs

Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. enamine.netnih.govnih.gov A typical photoaffinity probe consists of a recognition element, a photoreactive group, and a reporter tag. nih.gov The [3-(2,2-Difluoroethyl)phenyl]boronic acid motif can serve as the recognition element for proteins that bind to this structure.

The design of a photoaffinity labeling reagent based on this motif would involve the incorporation of a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097), onto the phenyl ring. enamine.netnih.gov Diazirines are often favored due to their small size and high reactivity upon photoactivation, which minimizes steric hindrance. iris-biotech.de The synthesis of such a reagent would likely involve a multi-step process, starting with a functionalized precursor of [3-(2,2-Difluoroethyl)phenyl]boronic acid that allows for the attachment of the photoreactive moiety and a reporter group, such as an alkyne or azide for subsequent click chemistry. The resulting probe could then be used to covalently label and identify binding partners in complex biological systems.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel and Sustainable Synthetic Routes

While the synthesis of arylboronic acids is well-established, future research will likely focus on developing more sustainable and efficient methods for the preparation of [3-(2,2-Difluoroethyl)phenyl]boronic acid. Traditional routes often involve the use of organolithium or Grignard reagents, which can present challenges in terms of functional group tolerance and reaction conditions. nih.gov

Another avenue for development lies in the refinement of existing methods, such as the Miyaura borylation, which couples aryl halides with diboron (B99234) reagents. nih.gov Research in this area could focus on the use of more sustainable catalysts, such as those based on earth-abundant metals, and the optimization of reaction conditions to minimize solvent use and energy consumption.

Table 1: Comparison of Potential Synthetic Routes for [3-(2,2-Difluoroethyl)phenyl]boronic acid

Synthetic RoutePrecursorKey ReagentsPotential AdvantagesPotential Challenges
Organometallic Route1-Bromo-3-(2,2-difluoroethyl)benzenen-BuLi or Mg, Trialkyl borate (B1201080)Well-established, high yieldsRequires cryogenic temperatures, limited functional group tolerance
C-H Borylation3-(2,2-Difluoroethyl)benzeneIr or Rh catalyst, Diboron reagentAtom-economical, fewer stepsCatalyst cost and sensitivity, regioselectivity control
Miyaura Borylation1-Bromo-3-(2,2-difluoroethyl)benzenePd catalyst, Diboron reagent, BaseHigh functional group toleranceCost of palladium and diboron reagents

Exploration of New Catalytic Applications Beyond Traditional Cross-Couplings

The electron-withdrawing 2,2-difluoroethyl group is expected to increase the Lewis acidity of the boron center in [3-(2,2-Difluoroethyl)phenyl]boronic acid compared to unsubstituted phenylboronic acid. This enhanced acidity can be harnessed for catalytic applications beyond the well-known Suzuki-Miyaura cross-coupling reactions.

One significant area of exploration is the use of this compound as a catalyst for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. Electron-deficient arylboronic acids have been shown to be effective catalysts for this transformation, proceeding through the activation of the carboxylic acid via a boronic acid-based intermediate. The increased acidity of [3-(2,2-Difluoroethyl)phenyl]boronic acid could lead to higher catalytic efficiency and milder reaction conditions.

Furthermore, the unique electronic properties of this compound could be beneficial in other catalytic processes, including Petasis-type reactions and as a co-catalyst in various organic transformations. Research in this area would involve screening [3-(2,2-Difluoroethyl)phenyl]boronic acid in a range of catalytic reactions and comparing its performance to existing catalysts.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of arylboronic acids, particularly those involving organometallic intermediates, can be significantly improved through the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which is crucial for managing the often exothermic and rapid reactions involved in the formation of these compounds. The integration of the synthesis of [3-(2,2-Difluoroethyl)phenyl]boronic acid into a flow process could lead to higher yields, improved safety, and easier scalability.

Advanced Materials Science Applications

Phenylboronic acids are widely used in the development of advanced materials, particularly for sensors and stimuli-responsive polymers, due to their ability to form reversible covalent bonds with diols. The acidity of the boronic acid, quantified by its pKa value, is a critical parameter that governs the strength and pH-dependence of this interaction. The electron-withdrawing nature of the 2,2-difluoroethyl group is expected to lower the pKa of [3-(2,2-Difluoroethyl)phenyl]boronic acid, making it a more effective diol binder at physiological pH. nih.govbohrium.com

This property makes it a promising candidate for the development of highly sensitive glucose sensors for biomedical applications. Additionally, incorporating this boronic acid into polymer architectures could lead to the creation of novel hydrogels, self-healing materials, and drug delivery systems that respond to changes in pH or the concentration of specific diol-containing biomolecules. bohrium.com

Table 2: Predicted pKa Values of Selected Phenylboronic Acids

CompoundSubstituentPredicted pKa
Phenylboronic acid-H~8.8
[3-Fluorophenyl]boronic acid-F~8.4
[3-(Trifluoromethyl)phenyl]boronic acid-CF₃~8.0
[3-(2,2-Difluoroethyl)phenyl]boronic acid -CH₂CF₂H~8.1 - 8.3 (Estimated)

Note: The pKa value for [3-(2,2-Difluoroethyl)phenyl]boronic acid is an estimation based on the electronic effects of similar substituents.

Deeper Understanding of Structure-Reactivity Relationships through Combined Experimental and Theoretical Studies

A comprehensive understanding of the structure-reactivity relationships of [3-(2,2-Difluoroethyl)phenyl]boronic acid is crucial for its rational application in various chemical contexts. Future research should focus on a combined experimental and theoretical approach to elucidate the precise electronic and steric effects of the 2,2-difluoroethyl group.

Experimental studies would involve the precise determination of the compound's pKa value, its binding constants with various diols, and its kinetic profile in different chemical reactions. Spectroscopic techniques, such as NMR and X-ray crystallography, would provide valuable insights into its structural properties and intermolecular interactions.

Complementary to these experiments, computational studies using density functional theory (DFT) can be employed to model the compound's electronic structure, predict its reactivity, and elucidate reaction mechanisms at a molecular level. The synergy between experimental data and theoretical calculations will provide a robust framework for understanding the unique properties of [3-(2,2-Difluoroethyl)phenyl]boronic acid and guide the design of new applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for [3-(2,2-Difluoroethyl)phenyl]boronic acid, and how can reaction conditions be optimized to minimize anhydride formation?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling of a halogenated precursor (e.g., 3-bromo-2,2-difluoroethylbenzene) with a boronate ester. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve yield and reduce side products . To suppress anhydride formation, maintain anhydrous conditions during purification and storage, and consider using protecting groups like pinacol esters .

Q. How can researchers confirm the structural integrity and purity of [3-(2,2-Difluoroethyl)phenyl]boronic acid?

  • Analytical Workflow :

  • NMR : Use 19F^{19}\text{F} NMR to verify the presence of the difluoroethyl group (δ ~ -120 to -140 ppm for CF2_2) and 11B^{11}\text{B} NMR to confirm boronic acid integrity (δ ~ 28–32 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular ion validation (expected [M-H]^- ~ 210.05 Da).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect hydrolyzed by-products .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl substituent influence the electronic and steric properties of phenylboronic acids in medicinal chemistry?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The CF2_2 group increases the Lewis acidity of the boronic acid, enhancing its reactivity in forming reversible covalent bonds with biomolecules (e.g., serine proteases or saccharides) .
  • Steric Considerations : The difluoroethyl group introduces moderate steric bulk, which can improve target selectivity by reducing non-specific binding. Comparative studies on analogs (e.g., methoxy or trifluoromethyl derivatives) show that fluorine substituents enhance metabolic stability and bioavailability .

Q. How can contradictions in biological activity data between [3-(2,2-Difluoroethyl)phenyl]boronic acid and its analogs be systematically addressed?

  • Case Study : In tubulin polymerization assays, boronic acid derivatives (e.g., compound 13c in ) showed IC50_{50} = 21–22 µM, while carboxylic acid analogs (e.g., compound 17) were inactive. Contradictions may arise from:

  • Binding Mode Differences : Boronic acids form reversible covalent bonds with tubulin’s β-subunit, unlike carboxylic acids, which rely on weaker ionic interactions.
  • Assay Conditions : Variations in pH, solvent (DMSO concentration), or temperature can alter boronic acid reactivity. Standardize assay protocols and validate results across multiple cell lines (e.g., B-16 melanoma vs. Jurkat leukemia) .

Q. What advanced methodologies enable the use of [3-(2,2-Difluoroethyl)phenyl]boronic acid in fluorescence-based sensing platforms?

  • Application : Functionalize carbon dots (C-dots) with phenylboronic acids via one-step hydrothermal synthesis. The difluoroethyl group improves selectivity for diols (e.g., glucose) by tuning electronic properties. Fluorescence quenching occurs via dynamic quenching mechanisms, with a linear response range of 9–900 µM (LOD = 0.5 µM) .

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